molecular formula C13H13BrO3 B14398334 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one CAS No. 89866-96-6

3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one

Cat. No.: B14398334
CAS No.: 89866-96-6
M. Wt: 297.14 g/mol
InChI Key: SNLUIXDFFCYWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one is an organic compound that features a bromophenyl group, a methoxy group, and a methyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Methoxylation: Addition of a methoxy group to the appropriate position on the phenyl ring.

    Epoxidation: Formation of the methyloxirane ring.

    Aldol Condensation: Formation of the prop-2-en-1-one moiety through an aldol condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    3-(3-Bromophenyl)-3-hydroxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 3-(3-Bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one lies in its specific combination of functional groups, which can impart distinct chemical and physical properties compared to similar compounds.

Properties

CAS No.

89866-96-6

Molecular Formula

C13H13BrO3

Molecular Weight

297.14 g/mol

IUPAC Name

3-(3-bromophenyl)-3-methoxy-1-(2-methyloxiran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H13BrO3/c1-13(8-17-13)12(15)7-11(16-2)9-4-3-5-10(14)6-9/h3-7H,8H2,1-2H3

InChI Key

SNLUIXDFFCYWBN-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C(=O)C=C(C2=CC(=CC=C2)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.